molecular formula C14H20N2O2 B6019039 N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]hexanamide

N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]hexanamide

Cat. No.: B6019039
M. Wt: 248.32 g/mol
InChI Key: LWRYHGRSPQDTET-RVDMUPIBSA-N
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Description

N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]hexanamide is a chemical compound with a molecular formula of C14H21NO2 It is characterized by the presence of a hydroxyphenyl group and a hexanamide moiety

Properties

IUPAC Name

N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-3-4-5-6-14(18)16-15-11(2)12-7-9-13(17)10-8-12/h7-10,17H,3-6H2,1-2H3,(H,16,18)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWRYHGRSPQDTET-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NN=C(C)C1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)N/N=C(\C)/C1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]hexanamide typically involves the condensation reaction between 4-hydroxyacetophenone and hexanamide in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]hexanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form secondary amines.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]hexanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]hexanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxyphenyl group can also participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-1-(4-nitrophenyl)ethylideneamino]hexanamide
  • N-[(E)-1-(4-hydroxyphenyl)ethylidene]-5-tert-pentyl-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide

Uniqueness

N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]hexanamide is unique due to its specific structural features, such as the hydroxyphenyl group and the hexanamide moiety

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